molecular formula C21H24ClN3O7S B13649748 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B13649748
M. Wt: 497.9 g/mol
InChI Key: FXXSETTYJSGMCR-UHFFFAOYSA-N
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Description

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O7S and its molecular weight is 497.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride is a complex chemical with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound can be characterized by its molecular formula and weight:

  • Molecular Formula : C₁₇H₁₈N₂O₅S
  • Molecular Weight : 366.39 g/mol

Structure Representation

The structure of the compound includes several functional groups that contribute to its biological activity. The presence of a dioxole ring and thiazolidine structure suggests potential interactions with various biological targets.

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on synthesized derivatives indicated that compounds with a similar structure exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound was assessed for its Minimum Inhibitory Concentration (MIC) values, revealing promising results in inhibiting bacterial growth .
  • Cholinesterase Inhibition : Research on related compounds indicated effective inhibition of AChE and BChE, with IC50 values suggesting a potential role in Alzheimer's disease management. For example, a related compound showed IC50 values of 46.42 µM against BChE .
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets, providing insights into its pharmacodynamics and potential therapeutic applications .

Data Table

Biological ActivityObserved EffectReference
Antibacterial ActivityModerate to strong against S. aureus
Cholinesterase InhibitionIC50 = 46.42 µM (BChE)
Anti-inflammatory PotentialInhibition of cytokine production

Properties

Molecular Formula

C21H24ClN3O7S

Molecular Weight

497.9 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H

InChI Key

FXXSETTYJSGMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl

Origin of Product

United States

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